6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
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Overview
Description
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H8BrN and a molecular weight of 234.09 g/mol . This compound is characterized by a bromine atom attached to a dihydronaphthalene ring, which also contains a carbonitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile typically involves the bromination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or aminated compounds .
Scientific Research Applications
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
- 6-Methoxy-3,4-dihydronaphthalene-2-carbonitrile
- 6-Amino-3,4-dihydronaphthalene-2-carbonitrile
Uniqueness
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
6-bromo-3,4-dihydronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLQLSXFYUOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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